RN-1747

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RN 1747 umfasst mehrere wichtige Schritte:

Ausgangsstoffe: Die Synthese beginnt mit 4-Chlor-2-nitrobenzolsulfonylchlorid und Benzylpiperazin.

Reaktionsbedingungen: Die Reaktion findet typischerweise in Gegenwart einer Base wie Triethylamin unter wasserfreien Bedingungen und bei kontrollierter Temperatur statt, um die Bildung des gewünschten Produkts zu gewährleisten.

Reinigung: Das Rohprodukt wird durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um RN 1747 mit hoher Reinheit zu erhalten

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für RN 1747 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Anwendung großtechnischer Reinigungstechniken, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

RN 1747 unterliegt hauptsächlich den folgenden Reaktionstypen:

Oxidation: Die Nitrogruppe in RN 1747 kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Chlorogruppe kann durch andere Nukleophile substituiert werden, was zur Bildung verschiedener Derivate führt

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Chlorogruppe zu substituieren

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Aminoderivate und verschiedene substituierte Verbindungen, abhängig von den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

RN 1747 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um die Eigenschaften und Funktionen von TRPV4-Kanälen zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von TRPV4 in physiologischen Prozessen wie Osmoregulation, Mechanotransduktion und Temperatursensibilität.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie chronischen Schmerzen, Herz-Kreislauf-Erkrankungen und Atemwegserkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf TRPV4-Kanäle abzielen

Wirkmechanismus

RN 1747 übt seine Wirkungen aus, indem es an den TRPV4-Kanal bindet, was zu dessen Aktivierung führt. Diese Aktivierung führt zum Einstrom von Kalziumionen in die Zelle, was verschiedene nachgeschaltete Signalwege auslöst. Die spezifische Bindungsstelle von RN 1747 an TRPV4 unterscheidet sich von anderen bekannten Agonisten, was zu seinem einzigartigen pharmakologischen Profil beiträgt .

Wirkmechanismus

RN 1747 exerts its effects by binding to the TRPV4 channel, leading to its activation. This activation results in the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The specific binding site of RN 1747 on TRPV4 is distinct from other known agonists, contributing to its unique pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4α-Phorbol 12,13-Didecanoat (4α-PDD): Ein weiterer TRPV4-Agonist mit ähnlicher Potenz, aber unterschiedlichen Selektivitätsprofilen.

GSK1016790A: Ein potenter TRPV4-Agonist mit höherer Wirksamkeit im Vergleich zu RN 1747.

Rutheniumrot: Ein nicht-selektiver TRP-Kanal-Antagonist, der die TRPV4-Aktivität hemmen kann

Einzigartigkeit

RN 1747 ist einzigartig aufgrund seiner selektiven Aktivierung von TRPV4 und seiner Fähigkeit, TRPM8 bei höheren Konzentrationen zu antagonisieren. Diese duale Aktivität macht es zu einer wertvollen Verbindung für die Untersuchung der komplexen Interaktionen zwischen verschiedenen TRP-Kanälen .

Biologische Aktivität

RN-1747 is a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which plays a significant role in various physiological processes, including nociception, osmoregulation, and mechanosensation. This article provides an in-depth exploration of the biological activity of this compound based on diverse research findings, including data tables and case studies.

Overview of TRPV4 and this compound

TRPV4 is a member of the TRP channel family and is activated by various stimuli such as temperature changes, mechanical stress, and endogenous lipid mediators. This compound has been characterized as a potent TRPV4 agonist with notable selectivity over other TRP channels, including TRPV1, TRPV3, and TRPM8.

Key Characteristics of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Purity | >98% |

| Selectivity | Selective TRPV4 agonist |

| EC50 Values | 0.77 µM (human), 4.0 µM (mouse), 4.1 µM (rat) |

| TRPM8 Antagonist IC50 | 4.0 µM |

This compound activates TRPV4 channels leading to an influx of calcium ions () into cells. This activation can modulate various cellular functions, including inflammation and pain perception. Research indicates that this compound can enhance intracellular calcium levels significantly when administered to different cell types.

Study on Pain Modulation

A study investigated the effects of this compound on pain modulation in animal models. The results demonstrated that administration of this compound resulted in a significant increase in pain thresholds in response to noxious stimuli:

- Experimental Setup : Mice were administered this compound at varying doses.

- Findings :

- At doses of 1 µM and 10 µM, there was a marked increase in pain threshold compared to control.

- The effect was dose-dependent with statistical significance (p < 0.05).

TRPV4 Activation in Inflammatory Conditions

Another study focused on the role of this compound in inflammatory conditions using a knee joint inflammation model:

- Methodology : this compound was injected intra-articularly.

- Results :

- Enhanced responsiveness of C-fibers to mechanical stimuli was observed.

- The inflammatory response was modulated, indicating potential therapeutic applications for conditions like osteoarthritis.

Comparative Analysis with Other Compounds

This compound's biological activity can be compared with other known TRPV4 modulators such as GSK1016790A (agonist) and RN-1734 (antagonist).

| Compound | Type | Effect on TRPV4 |

|---|---|---|

| This compound | Agonist | Activates TRPV4 |

| GSK1016790A | Agonist | Activates TRPV4 |

| RN-1734 | Antagonist | Inhibits TRPV4 |

Eigenschaften

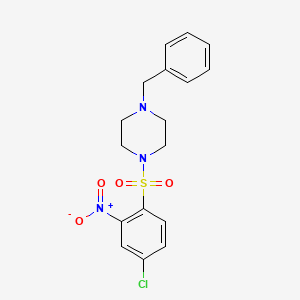

IUPAC Name |

1-benzyl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c18-15-6-7-17(16(12-15)21(22)23)26(24,25)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLVYSJQUMALEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408000 | |

| Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024448-59-6 | |

| Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloro-2-nitrophenyl)sulfonyl-4-benzylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.